Ethyl biphenyl-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to achieve complex molecules with specific functional groups. For instance, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from a bromophenyl and fluorophenyl-containing precursor using ammonium acetate in glacial acetic acid, showcasing the use of cyclization and functional group interconversion in the synthesis of complex molecules (Sapnakumari et al., 2014).
Scientific Research Applications
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Synthesis and Reactions of Biphenyl Derivatives
- Field : Organic Chemistry .
- Application : Biphenyl compounds and their isosteres are fundamental backbones in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
- Methods : This review investigates detailed discussions of several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways .
- Results : The review covers a wide range of biological and medicinal applications of the synthesized compounds involving patented approaches in the last decade corresponding to investigating the crucial role of the biphenyl structures in APIs .
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Synthesis of Indole Derivatives
- Field : Organic Chemistry .
- Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
- Methods : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
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Synthesis of Polycarbazole and its Derivatives
- Field : Polymer Chemistry .
- Application : Substituted biphenyl-2,2′-diamines are employed as the most important intermediate for the corresponding carbazoles by the Tauber synthesis through intramolecular amination .
- Methods : The synthesis of carbazole was performed in three steps: N-acetylation, copper-catalyzed coupling reaction, as well as acid-mediated intramolecular amination .
- Results : The result is the synthesis of polycarbazole and its derivatives .
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Biphenyls in Medicinal Chemistry
- Field : Medicinal Chemistry .
- Application : A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
- Methods : The synthesis of these drugs involves various chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
- Results : The synthesized compounds have shown noteworthy biological activities, such as the antipyretic properties of fenbufen and flurbiprofen and their role as non-steroidal anti-inflammatory drugs (NSAIDs) .
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Biphenyls in Organic Light-Emitting Diodes (OLEDs)
- Field : Material Science .
- Application : Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) .
- Methods : The synthesis of these fluorescent layers involves various chemical reactions related to biphenyl scaffolds .
- Results : The synthesized compounds have shown excellent optoelectronic properties .
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Biphenyls in Liquid Crystals
- Field : Material Science .
- Application : Biphenyl derivatives serve as building blocks for basic liquid crystals .
- Methods : The synthesis of these liquid crystals involves various chemical reactions related to biphenyl scaffolds .
- Results : The synthesized compounds have shown excellent properties for a wide range of optoelectronic applications .
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Biphenyls in Photocopiers
- Field : Material Science .
- Application : Biphenyl derivatives, such as poly (N-vinyl carbazole), have been used in photocopiers due to their excellent optoelectronics and photoconductive properties .
- Methods : The application of these materials in photocopiers involves the use of their photoconductive properties .
- Results : The use of these materials has improved the efficiency and quality of photocopying .
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Biphenyls in Dye-Sensitized Photovoltaic Cells
- Field : Renewable Energy .
- Application : Biphenyl derivatives have been employed in dye-sensitized photovoltaic cells combined with titanium dioxide (TiO2), which act as a charge transporting material .
- Methods : The application of these materials in photovoltaic cells involves the use of their optoelectronic properties .
- Results : The use of these materials has improved the efficiency of dye-sensitized photovoltaic cells .
-
Biphenyls in Insulation Technologies
- Field : Material Science .
- Application : Biphenyl derivatives have been used in insulation technologies due to their excellent optoelectronics and good thermo-gravimetric stability .
- Methods : The application of these materials in insulation technologies involves the use of their thermo-gravimetric stability .
- Results : The use of these materials has improved the efficiency and quality of insulation technologies .
properties
IUPAC Name |
ethyl 2-phenylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-17-15(16)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQIUPALMQMOSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432838 | |
Record name | Ethyl 2-phenylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-phenylbenzoate | |
CAS RN |
19926-49-9 | |
Record name | Ethyl 2-phenylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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